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Introduction

Timegadine, with the Chemical Abstracts Service (CAS) number 71079-19-1, is a trisubstituted
guanidine derivative that has been investigated for its anti-inflammatory and potential disease-
modifying properties.[1][2] This technical guide provides a comprehensive overview of
Timegadine, focusing on its chemical properties, mechanism of action, pharmacology, and
relevant experimental protocols. The information is intended for researchers, scientists, and
professionals involved in drug development.

Chemical and Physical Properties

Timegadine is chemically identified as N-cyclohexyl-N"-(2-methyl-4-quinolyl)-N'-2-
thiazolylguanidine.[2] Its fundamental properties are summarized below.
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Property Value Reference
CAS Number 71079-19-1 [3]
Molecular Formula C20H23NsS [4]
Molecular Weight 365.5 g/mol [4]
Synonyms SR-1368 [5]
Storage 2-8°C [4]

Mechanism of Action

Timegadine exhibits a multi-faceted mechanism of action, primarily centered around the
modulation of inflammatory pathways. It is a potent inhibitor of both cyclooxygenase (COX) and
lipoxygenase, key enzymes in the arachidonic acid cascade that produce pro-inflammatory
mediators like prostaglandins and leukotrienes.[1][6]

The inhibitory effects of Timegadine on these enzymes have been quantified in various in vitro

systems.

Enzyme/System ICso0 Value Reference
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Beyond its effects on arachidonic acid metabolism, there is evidence to suggest Timegadine's
involvement in cyclic adenosine monophosphate (CAMP) signaling pathways. Some
vasodilators exert their effects by increasing intracellular cAMP levels, which can occur through
the inhibition of phosphodiesterases (PDESs), the enzymes responsible for CAMP degradation.
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[7][8] While direct and potent inhibition of specific PDEs by Timegadine is not extensively
documented in the available literature, its profile as a vasodilator suggests a potential influence
on this pathway.[7]

Additionally, some guanidine derivatives have been studied for their activity at histamine
receptors.[9] The histamine H2 receptor, in particular, is linked to the cAMP signaling pathway.
[10]

Signaling Pathway Overview

The potential interplay of Timegadine's known inhibitory actions and its possible influence on
CcAMP signaling is depicted below.
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Potential Mechanisms of Action for Timegadine.
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Pharmacology and Pharmacokinetics

Studies in healthy volunteers have elucidated the pharmacokinetic profile of Timegadine.
Following oral administration, steady-state serum concentrations are typically achieved within 5
to 8 days.[11]

Parameter Observation Condition Reference
) ) 250 mg tablet, twice Multiple oral dosing in
Dosing Regimen ] [11]
daily healthy volunteers
Time to Steady State 5-8 days Multiple oral dosing [11]

Ibuprofen reduced )
. Concomitant
Drug Interaction Cmax, AUC, and L [11]
] ) administration
Tmax of Timegadine

No significant
changes in serum liver

Hepatic Effects enzymes or hepatic Multiple oral dosing [11]
microsomal enzyme

activity

Preclinical and Clinical Studies

Timegadine has been evaluated in both preclinical models of inflammation and in clinical trials
for rheumatoid arthritis.

In preclinical studies using adjuvant arthritic rats, Timegadine demonstrated significant anti-
inflammatory effects. It inhibited both primary and secondary lesions, was effective in reducing
the severity of established disease, and a short course of treatment at the time of adjuvant
injection prevented the development of secondary lesions.[2]

Clinical trials in patients with active rheumatoid arthritis have shown that Timegadine can lead
to significant improvements in both biochemical and clinical markers of disease activity,
including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning
stiffness, and the number of swollen joints.[1] In a comparative study, Timegadine was found
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to be superior to naproxen in controlling disease activity.[1] Long-term open studies have also
suggested its potential as a remissive drug.[12]

Experimental Protocols
Phosphodiesterase (PDE) Activity Assay
(Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound
like Timegadine on PDE enzymes. Specific assay conditions may vary depending on the PDE
isoform and the detection method.
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Workflow for a Phosphodiesterase (PDE) Activity Assay.
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Methodology:

o Reagent Preparation: Prepare solutions of the purified PDE enzyme, the cyclic nucleotide
substrate (CAMP or cGMP), and serial dilutions of Timegadine in an appropriate assay
buffer.[13][14]

e Reaction Setup: In a microplate, combine the PDE enzyme solution with the different
concentrations of Timegadine or vehicle control.

e Initiation: Start the enzymatic reaction by adding the cAMP or cGMP substrate to each well.
[15]

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific
duration (e.g., 10-60 minutes).[13][14]

» Termination: Stop the reaction. This can be achieved by adding a broad-spectrum PDE
inhibitor like IBMX, or by heat inactivation.[13][15]

» Detection: Quantify the product of the reaction. This can be done through various methods:
o Radioimmunoassay: Using radiolabeled substrates.[16]

o Colorimetric/Luminescent Assays: These often involve a secondary enzymatic reaction
that converts the 5'-AMP or 5'-GMP product into a detectable signal (e.g., quantifying the
remaining ATP in a coupled kinase reaction or measuring released phosphate).[14][15][17]
[18]

o Data Analysis: Plot the enzyme activity against the concentration of Timegadine to
determine the ICso value.

cAMP Accumulation Assay (Representative Protocol)

This protocol outlines a general method to measure changes in intracellular cCAMP levels in
response to a test compound.
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Workflow for a Cell-Based cAMP Accumulation Assay.
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Methodology:

o Cell Seeding: Plate cells (e.g., a cell line expressing a target Gs-coupled receptor) in a 96- or
384-well plate and culture until they reach the desired confluency.[19]

« Compound Addition: Treat the cells with various concentrations of Timegadine in the
presence of a PDE inhibitor (like IBMX) to prevent cAMP degradation.

o Stimulation: Add a substance to stimulate cAMP production, such as forskolin (a direct
activator of adenylyl cyclase) or a specific agonist for a Gs-coupled receptor.[20]

 Incubation: Incubate the plate for a specified time at 37°C to allow for cCAMP accumulation.
[20]

o Cell Lysis: Add a lysis buffer to disrupt the cells and release the intracellular cCAMP.[17]

o Detection: Measure the cAMP concentration in the cell lysates. This is typically done using a
competitive immunoassay format, such as:

o ELISA: Where cAMP from the sample competes with a labeled cAMP for binding to a
specific antibody.[17]

o Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen®: These are bead-
based proximity assays where a signal is generated based on the competition between
cellular cAMP and a labeled cAMP analog.[19][21]

» Data Analysis: Construct a standard curve using known cAMP concentrations. Use this curve
to determine the cAMP levels in the experimental samples and evaluate the effect of
Timegadine.

Toxicology and Safety

In clinical studies, the side effects of Timegadine were reported to be mainly gastrointestinal
and allergic in nature, with allergic reactions being more frequent compared to naproxen.[1]
During a 24-week open trial, five out of 31 patients were withdrawn from treatment due to the
appearance of side effects.[12] Preclinical toxicology studies are essential to determine
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parameters such as the maximum tolerated dose (MTD) and to identify any potential target
organ toxicities.[22][23]

Conclusion

Timegadine is a compound with a well-defined anti-inflammatory profile, acting as a dual
inhibitor of cyclooxygenase and lipoxygenase. Its clinical efficacy in rheumatoid arthritis
suggests it may have disease-modifying properties. While its effects on the cAMP signaling
pathway are less characterized, its vasodilator properties point to a potential interaction. The
experimental protocols provided in this guide offer a starting point for further investigation into
its mechanisms and potential therapeutic applications. As with any drug development
candidate, a thorough evaluation of its safety and toxicology is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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